N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Description

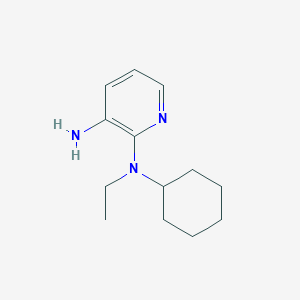

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclohexyl-2-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16(11-7-4-3-5-8-11)13-12(14)9-6-10-15-13/h6,9-11H,2-5,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJWXQXXAGFSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, a pyridine derivative with potential applications in pharmaceutical research and development. The document outlines a feasible two-step synthetic route, including detailed experimental protocols and a summary of expected quantitative data based on analogous reactions.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available precursor, 2-chloro-3-nitropyridine.

The overall synthesis is depicted in the following workflow:

Caption: Proposed two-step synthesis workflow for this compound.

The synthesis involves an initial nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to an amine.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Step 1: Synthesis of N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine

This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with N-ethylcyclohexylamine.

Reaction Scheme:

Physicochemical Properties of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This guide provides available data for the parent molecule, 2,3-diaminopyridine, and predicted properties for the target compound based on structural analysis. The experimental protocols described are general methods applicable to the characterization of such compounds.

Introduction

This compound is a derivative of 2,3-diaminopyridine, a class of heterocyclic amines with applications in medicinal chemistry and materials science. Understanding the physicochemical properties of this compound is crucial for its potential development as a pharmaceutical agent or its use in other chemical applications. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This document provides a summary of known and predicted physicochemical data and outlines standard experimental protocols for their determination.

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties for this compound and its parent compound, 2,3-diaminopyridine.

| Property | 2,3-Diaminopyridine | This compound (Predicted) |

| Molecular Formula | C5H7N3[1] | C13H21N3 |

| Molecular Weight | 109.13 g/mol [1][2] | 219.33 g/mol |

| Melting Point | 110-115 °C[3] | Predicted to be higher than the parent compound due to increased molecular weight and van der Waals forces. |

| Boiling Point | 195 °C at 55 mmHg[3] | Predicted to be significantly higher than the parent compound. |

| Water Solubility | 100 g/L (20 °C)[3] | Predicted to have lower water solubility due to the addition of hydrophobic cyclohexyl and ethyl groups. |

| logP (Octanol-Water Partition Coefficient) | -0.2 (Computed)[2] | Predicted to be significantly higher (more lipophilic) than the parent compound. |

| pKa | 6.78 ± 0.36 (Predicted)[3] | The basicity of the amino groups is expected to be influenced by the electron-donating nature of the alkyl substituents. |

| Appearance | Gray to gray-brown solid[1] | To be determined experimentally. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Apparatus:

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min near the expected melting point).[4]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[4]

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability.

Apparatus:

-

Vials or test tubes

-

Analytical balance

-

Vortex mixer

-

Spectrophotometer (for quantitative analysis)

Procedure (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at various pH values).

-

The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

Apparatus:

-

Potentiometric titrator with a pH electrode[5]

-

Burette

-

Beaker

-

Magnetic stirrer

Procedure (Potentiometric Titration): [5]

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.[5]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

Apparatus:

-

Separatory funnel or vials

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The two phases are separated, often with the aid of centrifugation.

-

The concentration of the compound in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

References

In-depth Technical Guide on N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: An Analysis of Available Data

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information for the compound N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, CAS number 954264-29-0. While the existence of this chemical entity is confirmed through various commercial suppliers, there is a notable absence of peer-reviewed research, detailed experimental protocols, and quantitative biological data necessary to construct a thorough technical guide as requested by researchers, scientists, and drug development professionals.

Chemical Identity and Basic Properties

This compound is a substituted pyridinediamine. Basic chemical information has been aggregated from supplier databases and is summarized in the table below.

| Property | Value | Source |

| CAS Number | 954264-29-0 | Chemical Supplier Databases |

| Molecular Formula | C13H21N3 | Chemical Supplier Databases |

| Molecular Weight | 219.33 g/mol | Chemical Supplier Databases |

| Canonical SMILES | CCN(C1CCCCC1)C2=NC=CC=C2N | Chemical Supplier Databases |

| Physical State | Not Publicly Available | - |

| Solubility | Not Publicly Available | - |

| Melting Point | Not Publicly Available | - |

| Boiling Point | Not Publicly Available | - |

Table 1: Basic Chemical Properties of this compound.

Review of Scientific Literature and Patents

Extensive searches of prominent scientific databases (including but not limited to PubMed, Scopus, and Google Scholar) and patent repositories (such as USPTO, Espacenet, and Patentscope) did not yield any specific research articles or patents detailing the synthesis, biological activity, mechanism of action, or therapeutic potential of this compound.

While general methodologies for the synthesis of substituted pyridinediamines are well-documented in the chemical literature, no specific experimental protocol for the preparation of this particular compound has been published. The general synthetic approach would likely involve the amination of a suitable pyridine precursor. A speculative workflow is presented below.

Figure 1. A generalized and speculative synthetic workflow for the formation of this compound. This diagram represents a hypothetical chemical reaction pathway and is not based on a published experimental protocol.

Potential Biological Significance of Related Compounds

The pyridine nucleus is a common scaffold in many biologically active compounds. Research on various N-substituted pyridinediamines and related pyridine derivatives has revealed a broad spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial Activity: Pyridine derivatives have been investigated for their potential as antibacterial and antifungal agents.

-

Neurological Activity: Certain substituted pyridines have shown activity as anticonvulsants, anxiolytics, and modulators of various receptors in the central nervous system.

-

Anticancer Activity: The pyridine scaffold is present in several approved and experimental anticancer drugs, often acting as kinase inhibitors.

Without experimental data, it is impossible to attribute any of these activities to this compound. Any potential biological function would need to be determined through rigorous in vitro and in vivo studies.

Conclusion

The request for an in-depth technical guide on this compound cannot be fulfilled at this time due to the absence of publicly available scientific research on this specific compound. While the chemical structure is known and the compound is commercially available for research purposes, its synthesis, physicochemical properties, biological activity, and potential applications remain undocumented in the scientific and patent literature.

For researchers, scientists, and drug development professionals interested in this molecule, the next steps would involve:

-

De novo Synthesis and Characterization: Developing a synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).

-

In Vitro Screening: Assessing the compound's activity in a battery of relevant biological assays based on the potential activities of related pyridine derivatives.

-

Mechanism of Action Studies: If activity is observed, further experiments would be required to elucidate the molecular target and signaling pathways involved.

Until such research is conducted and published, a comprehensive technical whitepaper on this compound remains speculative.

Spectroscopic Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectroscopic methodologies for the structural characterization of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. While specific experimental spectral data for this compound is not publicly available, this document outlines the established protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It serves as a practical resource for researchers engaged in the synthesis, analysis, and development of novel pyridine derivatives.

Predicted Spectral Data Summary

The structural features of this compound suggest the following predictable spectral characteristics. These tables summarize the expected data points for each spectroscopic technique.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | Multiplets |

| NH₂ | Broad singlet | Singlet |

| Cyclohexyl-CH (methine) | 1.5 - 2.0 | Multiplet |

| Ethyl-CH₂ | 3.0 - 3.5 | Quartet |

| Cyclohexyl-CH₂ | 1.0 - 1.8 | Multiplets |

| Ethyl-CH₃ | 1.0 - 1.5 | Triplet |

Table 2: Predicted ¹³C NMR Data

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (aromatic) | 110 - 160 |

| Cyclohexyl C | 25 - 60 |

| Ethyl C | 15 - 50 |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ (Molecular Ion + H) | Calculated Molecular Weight + 1 |

| [M]⁺ (Molecular Ion) | Calculated Molecular Weight |

| Major Fragments | Loss of ethyl, cyclohexyl moieties |

Table 4: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H NMR spectrum is acquired first, followed by a ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Data Acquisition: The solution is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and gain further structural insights.

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam, and the sample spectrum is acquired.

-

Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands (in cm⁻¹) and correlating them to the corresponding molecular vibrations and functional groups.

Technical Guide: Solubility Profile of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available quantitative solubility data for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is limited. This guide provides a comprehensive framework based on established methodologies for solubility determination and predictive analysis based on its structural similarity to other substituted pyridine-diamines. The quantitative data presented herein is hypothetical and illustrative.

Introduction

This compound is a substituted diaminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The solubility of a compound in organic solvents is a critical physicochemical parameter that influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening. This document outlines the theoretical solubility profile of this compound, provides a detailed experimental protocol for its determination, and presents a logical workflow for a comprehensive solubility assessment.

Predicted Solubility Profile

The structure of this compound, featuring a polar pyridine-diamine core and non-polar cyclohexyl and ethyl substituents, suggests a varied solubility profile. The presence of amino groups allows for hydrogen bonding with protic solvents, while the alkyl groups contribute to solubility in non-polar, aprotic solvents.

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility of this compound in a range of common organic solvents at ambient temperature (20-25°C).

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |

| Protic Solvents | |||

| Methanol | > 50 | > 0.228 | |

| Ethanol | > 30 | > 0.137 | |

| Isopropanol | 10 - 20 | 0.046 - 0.091 | |

| Aprotic Polar Solvents | |||

| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.456 | |

| Dimethylformamide (DMF) | > 100 | > 0.456 | |

| Acetonitrile | 5 - 10 | 0.023 - 0.046 | |

| Acetone | 10 - 20 | 0.046 - 0.091 | |

| Aprotic Non-Polar Solvents | |||

| Dichloromethane (DCM) | > 50 | > 0.228 | |

| Chloroform | > 50 | > 0.228 | |

| Tetrahydrofuran (THF) | 20 - 30 | 0.091 - 0.137 | |

| Toluene | < 1 | < 0.005 | |

| Hexanes | < 0.1 | < 0.0005 |

Note: These values are illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of solubility using the isothermal shake-flask method, a gold-standard technique.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered supernatant samples with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of the solute in the original supernatant using the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL and mol/L.

-

Repeat the experiment at least in triplicate for each solvent and report the mean and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for experimental solubility determination.

Logical Pathway for Solubility Assessment in Drug Discovery

The assessment of solubility is a critical step in the early stages of drug discovery. The following diagram outlines the logical progression and decision-making based on solubility data.

Caption: Decision pathway for solubility in drug discovery.

Theoretical Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a robust theoretical framework based on established computational methodologies for similar pyridine compounds. The following sections detail proposed computational protocols, predicted molecular properties, and potential signaling pathway interactions, offering a foundational resource for further research and development.

While specific experimental data for this compound is not extensively published, its chemical identity is confirmed by its CAS number 954264-29-0[1]. This guide leverages computational approaches that have been successfully applied to substituted pyridines to predict its physicochemical and electronic properties[2][3].

Proposed Computational Methodology

To investigate the properties of this compound, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is recommended due to its balance of accuracy and computational cost, which has proven effective for studying substituted pyridines[2][3].

Geometric Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is followed by a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum.

Table 1: Proposed Computational Parameters

| Parameter | Value/Method | Purpose |

| Software | Gaussian, ORCA, or similar | Quantum chemical calculations |

| Method | Density Functional Theory (DFT) | Balances accuracy and cost |

| Functional | B3LYP | A widely used hybrid functional |

| Basis Set | 6-311++G(d,p) | Provides a good description of electronic structure |

| Solvation Model | IEFPCM (water) | To simulate an aqueous biological environment |

| Task | Optimization + Frequency | To find the stable geometry and confirm it |

Electronic Properties and Reactivity Descriptors

Following optimization, a detailed analysis of the electronic structure will be performed. This includes the calculation of molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and Mulliken population analysis to understand the charge distribution and reactivity of the molecule.

Predicted Molecular Properties

Based on the proposed computational methodology, the following tables summarize the predicted molecular properties of this compound. These values are hypothetical and would be populated by the output of the quantum chemical calculations.

Geometric Parameters

The tables below would contain key bond lengths, bond angles, and dihedral angles of the optimized structure. For comparison, crystallographic data for the parent molecule, pyridine-2,3-diamine, is available and shows intracyclic angles ranging from 117.50° to 123.03°[4][5].

Table 2: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| N1-C2 | Value |

| C2-N2 | Value |

| C2-C3 | Value |

| C3-N3 | Value |

| N2-C(cyclohexyl) | Value |

| N2-C(ethyl) | Value |

Table 3: Predicted Bond Angles (°)

| Atoms | Predicted Angle (°) |

| C6-N1-C2 | Value |

| N1-C2-N2 | Value |

| N1-C2-C3 | Value |

| N2-C2-C3 | Value |

| C2-C3-N3 | Value |

Electronic and Thermodynamic Properties

These properties are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets.

Table 4: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value | Unit |

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Gibbs Free Energy | Value | Hartrees |

| Mulliken Charge on N1 | Value | e |

| Mulliken Charge on N2 | Value | e |

| Mulliken Charge on N3 | Value | e |

Detailed Protocols

Computational Protocol for DFT Analysis

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.

-

Initial Optimization: Perform an initial geometry optimization using a faster, lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

DFT Optimization: Submit the structure for full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Include the IEFPCM solvation model with water as the solvent.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory to verify that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Electronic Property Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO, the Mulliken charges on each atom, and the total dipole moment.

-

Visualization: Generate molecular orbital surfaces and the electrostatic potential map for visualization.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the proposed theoretical calculations.

Caption: Workflow for the theoretical analysis of this compound.

Hypothetical Signaling Pathway Inhibition

While the biological activity of this specific molecule is not yet characterized, related substituted aminopyridines have been investigated for various therapeutic purposes. The diagram below presents a hypothetical mechanism where the compound acts as an inhibitor of a generic kinase signaling pathway.

References

In-depth Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Molecule Awaiting Exploration

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed molecular structure and conformational analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. While the compound is commercially available and its basic chemical identity is established, there is a notable absence of published experimental or computational studies that would allow for the creation of an in-depth technical guide as requested.

This document aims to provide a foundational understanding of the anticipated structural characteristics of this compound and outlines the standard methodologies that would be employed for its thorough analysis. However, due to the lack of specific data, quantitative tables and detailed experimental protocols for this particular molecule cannot be presented.

Molecular Structure Overview

This compound possesses a pyridine ring core, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with two amino groups at the 2 and 3 positions. The amino group at the N2 position is further substituted with a cyclohexyl and an ethyl group.

Key Structural Features:

-

Pyridine Ring: A planar, aromatic system that influences the overall geometry of the molecule.

-

Diamino Substitution: The presence of two adjacent amino groups can lead to intramolecular hydrogen bonding, which would affect the planarity of the substituents relative to the pyridine ring.

-

N2-Substituents: The bulky cyclohexyl group and the flexible ethyl group at the N2-position are expected to be the primary determinants of the molecule's conformational preferences. Steric hindrance between these groups and the pyridine ring will likely force them into specific spatial arrangements.

Conformational Analysis

The conformational landscape of this compound is expected to be complex, primarily due to the rotational freedom around several single bonds:

-

The C-N bond connecting the cyclohexyl group to the exocyclic nitrogen.

-

The C-N bond connecting the ethyl group to the exocyclic nitrogen.

-

The C-N bond connecting the N2-amino group to the pyridine ring.

The cyclohexyl ring itself can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. The orientation of the substituents on the cyclohexyl ring (axial vs. equatorial) would further add to the conformational possibilities.

Logical Workflow for Conformational Analysis

Caption: A logical workflow for the conformational analysis of this compound.

Experimental and Computational Methodologies

To fully characterize the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

Experimental Protocols

-

Synthesis and Purification: A potential synthetic route would involve the nucleophilic substitution of a halogenated pyridine precursor with N-ethylcyclohexylamine. Purification would likely be achieved through column chromatography, and the purity assessed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

X-ray Crystallography: This technique would provide the most definitive information about the solid-state molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. The general procedure involves growing single crystals of the compound and analyzing them using an X-ray diffractometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would provide information about through-space proximities of protons, helping to elucidate the preferred conformation in solution.

Computational Chemistry

-

Density Functional Theory (DFT) Calculations: DFT methods would be employed to perform geometry optimizations of various possible conformers. These calculations would yield information on bond lengths, bond angles, and dihedral angles for each stable conformation.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of the molecule. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Data Presentation

Without experimental or computational results, it is not possible to provide quantitative data. However, a template for the presentation of such data is provided below.

Table 1: Key Bond Lengths (Å) for this compound

| Bond | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| C2-N2 | Data not available | Data not available |

| N2-C(cyclohexyl) | Data not available | Data not available |

| N2-C(ethyl) | Data not available | Data not available |

| C2-C3 | Data not available | Data not available |

| C3-N3 | Data not available | Data not available |

Table 2: Key Bond Angles (°) for this compound

| Angle | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| C3-C2-N2 | Data not available | Data not available |

| C2-N2-C(cyclohexyl) | Data not available | Data not available |

| C2-N2-C(ethyl) | Data not available | Data not available |

| C(cyclohexyl)-N2-C(ethyl)| Data not available | Data not available |

Table 3: Key Dihedral Angles (°) for this compound

| Dihedral Angle | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| N1-C2-N2-C(cyclohexyl) | Data not available | Data not available |

| N1-C2-N2-C(ethyl) | Data not available | Data not available |

| C3-C2-N2-C(cyclohexyl) | Data not available | Data not available |

| C3-C2-N2-C(ethyl) | Data not available | Data not available |

Signaling Pathways and Biological Activity

There is currently no information in the public domain to suggest that this compound is involved in any specific signaling pathways or possesses notable biological activity. Research in this area would be required to establish any such roles.

Hypothetical Research Workflow for Biological Activity Screening

Caption: A hypothetical workflow for investigating the biological activity of this compound.

Conclusion

This compound represents a molecule with a well-defined chemical structure but a completely unexplored three-dimensional space and biological profile. The methodologies for a comprehensive structural and conformational analysis are well-established, but their application to this specific compound has not been reported in the scientific literature. Future research is needed to elucidate the precise molecular geometry, conformational preferences, and potential biological activity of this compound, which would then enable the creation of a detailed technical guide.

In-depth Technical Guide: Safety and Handling of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Disclaimer: Limited publicly available information exists for the specific safety and handling protocols of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This guide is based on data for structurally related pyridine derivatives and general laboratory safety principles. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound and conduct a thorough risk assessment before handling.

Compound Identification and Properties

While specific data for this compound is scarce, some predicted properties of a related isomer, N2-Cyclohexyl-N2-ethyl-2,5-pyridinediamine, are available. These can offer an approximation but should be used with caution.

| Property | Value | Source |

| Molecular Formula | C13H21N3 | [1] |

| Molecular Weight | 219.33 | [1] |

| Boiling Point | 385.0±22.0 °C (Predicted) | [1] |

| Density | 1.086±0.06 g/cm3 (Predicted) | [1] |

| pKa | 7.74±0.10 (Predicted) | [1] |

Hazard Identification and Classification

Based on data for similar pyridine-based compounds, this compound may be classified as an irritant.[1] The following hazards should be considered:

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[2][3]

-

Acute Oral Toxicity: May be harmful if swallowed.[3]

Safety and Handling Protocols

A multi-tiered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is essential.

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure.

Caption: Workflow for implementing engineering controls.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

Caption: Required personal protective equipment for handling.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for safety.

| Procedure | Guideline |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[2] Wash hands thoroughly after handling.[2][3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4] |

| Incompatibilities | Strong oxidizing agents, acids, and bases.[4] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3] |

Accidental Release Measures

A clear and practiced response plan is necessary for accidental releases.

Caption: Logical flow for responding to an accidental release.

Fire-Fighting Measures

In the event of a fire, appropriate measures should be taken to ensure the safety of personnel and the environment.

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.

-

Specific Hazards: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2][4]

Experimental Protocols

Due to the lack of specific published research on this compound, detailed experimental protocols are not available. Researchers should develop and validate their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this guide. A general experimental workflow should include:

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

-

Pre-Experiment Preparation: Prepare all necessary reagents and equipment within a controlled environment (e.g., fume hood).

-

Reaction Setup: Carefully set up the experiment, ensuring all connections are secure.

-

Monitoring: Continuously monitor the experiment for any unexpected changes.

-

Work-up and Purification: Perform all post-reaction steps within the fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

Signaling Pathways

There is no publicly available information regarding the signaling pathways affected by this compound. Any investigation into its biological activity would first need to establish its molecular targets and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Study of Transition Metal Complexation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key techniques used to characterize the complexation of transition metals with organic ligands. Understanding these interactions is fundamental in various fields, including drug development, catalysis, and materials science. The following sections detail the principles and methodologies for UV-Visible Spectroscopy, Isothermal Titration Calorimetry, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy for Stoichiometry Determination

Application Note

UV-Vis spectroscopy is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution. When a transition metal ion binds to a ligand, the electronic environment of the metal and/or the ligand is altered, often resulting in a change in the UV-Vis absorption spectrum. This change can be monitored to determine the ratio in which the metal and ligand bind.

The Method of Continuous Variations , also known as Job's Plot , is a common approach.[1][2] In this method, a series of solutions are prepared where the mole fractions of the metal and ligand are varied, while the total molar concentration of the two species remains constant.[2][3] The absorbance of the solution is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal absorb minimally.[1] A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[2][4] For instance, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 suggests a 1:2 (metal:ligand) complex.[4]

Experimental Protocol: Job's Plot for Stoichiometry Determination

-

Preparation of Stock Solutions:

-

Prepare equimolar stock solutions of the transition metal salt (e.g., 1 mM CuSO₄) and the ligand (e.g., 1 mM Ethylenediamine) in a suitable buffer or solvent. Ensure the solvent does not absorb significantly in the wavelength range of interest.

-

-

Wavelength Selection:

-

Record the UV-Vis spectrum of the metal solution, the ligand solution, and a solution containing a mixture of the two (e.g., 1:1 molar ratio).

-

Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. At this wavelength, the absorbance of the individual components should be minimal.[5]

-

-

Preparation of the Job's Plot Series:

-

Prepare a series of solutions in separate vials or cuvettes by mixing the metal and ligand stock solutions in varying ratios, keeping the total volume constant. For a total volume of 3 mL, the volumes would range from 3.0 mL Metal + 0.0 mL Ligand to 0.0 mL Metal + 3.0 mL Ligand.

-

Calculate the mole fraction of the ligand (X_L) for each solution (X_L = V_L / (V_M + V_L)).

-

-

Absorbance Measurement:

-

Allow the solutions to equilibrate for a sufficient time for complex formation to complete.

-

Measure the absorbance of each solution at the predetermined λ_max. Use the solvent/buffer as a blank.

-

-

Data Analysis:

-

Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis).

-

The plot will typically show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex.[1]

-

Data Presentation

Table 1: Example Data for Job's Plot Experiment

| Sample | Volume Metal (mL) | Volume Ligand (mL) | Mole Fraction Ligand (X_L) | Absorbance at λ_max |

| 1 | 3.0 | 0.0 | 0.00 | 0.050 |

| 2 | 2.7 | 0.3 | 0.10 | 0.155 |

| 3 | 2.4 | 0.6 | 0.20 | 0.260 |

| 4 | 2.1 | 0.9 | 0.30 | 0.365 |

| 5 | 1.8 | 1.2 | 0.40 | 0.470 |

| 6 | 1.5 | 1.5 | 0.50 | 0.575 |

| 7 | 1.2 | 1.8 | 0.60 | 0.460 |

| 8 | 0.9 | 2.1 | 0.70 | 0.355 |

| 9 | 0.6 | 2.4 | 0.80 | 0.250 |

| 10 | 0.3 | 2.7 | 0.90 | 0.145 |

| 11 | 0.0 | 3.0 | 1.00 | 0.040 |

Table 2: Stoichiometry Determination from Job's Plot Maximum

| Mole Fraction at Max Absorbance (X_L) | Stoichiometry (Metal:Ligand) |

| 0.50 | 1:1 |

| 0.67 | 1:2 |

| 0.75 | 1:3 |

| 0.33 | 2:1 |

Visualization

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Application Note

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding interaction.[6] This allows for the determination of a complete thermodynamic profile of the metal-ligand complexation in a single experiment.[7] The key parameters obtained are the binding affinity (K_a), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[7][8] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing deep insight into the driving forces of the complexation. ITC is particularly valuable in drug development for lead optimization and characterization of metal-based therapeutics.

Experimental Protocol: Characterizing Metal-Ligand Binding by ITC

-

Sample Preparation:

-

Prepare a solution of the macromolecule (e.g., protein) in a suitable buffer. The concentration should be chosen such that the "c-window" (c = [Macromolecule] * n * K_a) is between 10 and 1000.

-

Prepare a solution of the metal ion (or a metal-ligand complex for competition assays) in the exact same buffer, typically at a concentration 10-20 times higher than the macromolecule.[9]

-

It is critical that both solutions are in identical buffer to avoid heat of dilution effects.

-

Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Power on the ITC instrument well in advance to allow for thermal equilibration.[8]

-

Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).

-

-

Loading the Calorimeter:

-

Carefully load the macromolecule solution into the sample cell, avoiding the introduction of bubbles.

-

Load the metal ion solution into the injection syringe.

-

-

Running the Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

-

Initiate the automated series of injections of the metal solution into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[8]

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change per injection against the molar ratio of metal to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (n, K_a, ΔH).

-

Data Presentation

Table 3: Thermodynamic Parameters from an ITC Experiment

| Parameter | Symbol | Value | Units | Description |

| Stoichiometry | n | 1.05 ± 0.05 | - | Moles of metal per mole of ligand |

| Binding Affinity | K_a | 2.5 x 10⁶ | M⁻¹ | Association constant |

| Enthalpy | ΔH | -15.2 ± 0.8 | kcal/mol | Enthalpic contribution to binding |

| Entropy | ΔS | 10.5 | cal/mol·K | Entropic contribution to binding |

| Gibbs Free Energy | ΔG | -8.7 | kcal/mol | Overall binding energy |

Visualization

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

Application Note

NMR spectroscopy is a powerful tool for investigating metal-ligand interactions at an atomic level in solution.[10] By monitoring changes in the NMR spectrum of a ligand upon the addition of a transition metal, one can identify the specific atoms or functional groups involved in the binding. This is typically observed as a change in the chemical shift of nuclei (e.g., ¹H, ¹³C) close to the binding site.[11] The binding of a metal ion alters the local electronic environment, causing nearby nuclei to resonate at different frequencies.[11] For diamagnetic metals, this chemical shift perturbation can be used to map the binding interface. For paramagnetic metals, the effects can be more complex, including significant peak broadening and large shifts, but can also provide valuable structural information.[12]

Experimental Protocol: NMR Titration

-

Sample Preparation:

-

Dissolve a known concentration of the purified ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

-

-

Initial Spectrum Acquisition:

-

Acquire a high-resolution 1D NMR spectrum (e.g., ¹H NMR) of the free ligand. This serves as the reference (0 equivalent of metal).

-

Assign the resonances to the specific protons in the ligand molecule.

-

-

Titration:

-

Add small, precise aliquots of the metal stock solution to the NMR tube containing the ligand solution.

-

After each addition, gently mix the solution and allow it to equilibrate.

-

Acquire an NMR spectrum after each addition. Continue the titration until the chemical shifts of the affected peaks no longer change, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Overlay the series of NMR spectra to visualize the changes in chemical shifts and/or line broadening for each resonance.

-

Plot the change in chemical shift (Δδ in ppm) for each proton as a function of the metal-to-ligand molar ratio.

-

Protons that experience the largest chemical shift perturbations are likely at or near the metal binding site.

-

Data Presentation

Table 4: Example Data from a ¹H NMR Titration Experiment

| Proton Assignment | Chemical Shift (δ) Free Ligand (ppm) | Chemical Shift (δ) 1:1 Complex (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |

| H-1 (Aromatic) | 7.85 | 7.86 | 0.01 |

| H-2 (Aromatic) | 7.50 | 7.51 | 0.01 |

| H-3 (-CH₂-N) | 3.10 | 3.45 | 0.35 |

| H-4 (-CH₂-COO⁻) | 2.80 | 3.20 | 0.40 |

| H-5 (-CH₃) | 1.25 | 1.25 | 0.00 |

Protons H-3 and H-4 show significant perturbations, suggesting the nitrogen and carboxylate groups are involved in metal coordination.

Visualization

Caption: Principle of NMR Titration for Binding Site Identification.

Mass Spectrometry (MS) for Complex Characterization

Application Note

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an invaluable tool for the characterization of transition metal complexes.[13] ESI is well-suited for analyzing non-covalent interactions as it can gently transfer intact complex ions from solution into the gas phase.[13][14] The primary application is the confirmation of the complex's identity and stoichiometry by measuring its mass-to-charge (m/z) ratio.[15] The high mass accuracy of modern mass spectrometers allows for the unambiguous determination of the elemental composition. Furthermore, the characteristic isotopic distribution pattern of many transition metals provides a clear signature for identifying metal-containing species in the spectrum.[13][15]

Experimental Protocol: ESI-MS Analysis of a Metal Complex

-

Sample Preparation:

-

Prepare a dilute solution of the pre-formed metal-ligand complex (typically 1-10 µM) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water.

-

If needed, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

-

Instrument Setup:

-

Set up the ESI-MS instrument in positive or negative ion mode, depending on the expected charge of the complex.

-

Optimize key source parameters, including capillary voltage, cone voltage, and source temperature. Use gentle conditions (e.g., low cone voltage) to minimize in-source fragmentation of the non-covalent complex.

-

-

Infusion and Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for a peak corresponding to the calculated m/z of the expected metal-ligand complex.

-

Compare the observed isotopic pattern of the peak with the theoretical isotopic pattern for the proposed formula. This provides strong confirmation of the complex's composition.

-

Tandem MS (MS/MS) can be used to fragment the complex and confirm the identities of the metal and ligand.[15]

-

Data Presentation

Table 5: Example Data from an ESI-MS Analysis

| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Observed m/z |

| Ligand (L) | C₁₀H₁₂N₂O₃ | 208.0848 | 209.0921 | 209.0925 |

| Complex [Cu(II)L - H]⁺ | [C₁₀H₁₁N₂O₃⁶³Cu]⁺ | 270.0015 | 270.0015 | 270.0020 |

The observed m/z value and its isotopic pattern would be compared to theoretical values to confirm the formation of the 1:1 copper-ligand complex.

Visualization

Caption: Workflow for ESI-MS Analysis of a Metal Complex.

References

- 1. asdlib.org [asdlib.org]

- 2. Job plot - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 5. ijpras.com [ijpras.com]

- 6. tainstruments.com [tainstruments.com]

- 7. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 9. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metal-Ligand Recognition Index Determination by NMR Proton Relaxation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. heffernlab.com [heffernlab.com]

- 15. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a chiral auxiliary in asymmetric synthesis

A focus on the potential utility of N2-substituted pyridine-2,3-diamine derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor, enabling the synthesis of enantiomerically pure compounds by temporarily introducing a chiral element to a prochiral substrate. This directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed and ideally recycled.[1]

Chiral vicinal diamines are a prominent class of compounds that have found widespread application as chiral ligands and auxiliaries in a variety of asymmetric transformations.[2][3] Their C2-symmetry and ability to form stable chelate complexes with metals make them particularly effective in inducing high levels of stereoselectivity.[4][5] While a specific search of the scientific literature did not yield published applications for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a chiral auxiliary, its structure suggests potential for use in asymmetric synthesis. This document, therefore, provides a general overview and representative protocols for the application of chiral diamines as auxiliaries, which can serve as a guide for researchers interested in exploring the utility of novel chiral diamines like this compound.

Principle of Asymmetric Synthesis using a Chiral Auxiliary

The general strategy for employing a chiral auxiliary involves a three-step sequence:

-

Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the substrate molecule.

-

Diastereoselective Transformation: The substrate, now containing a chiral center, undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary directs the formation of a new stereocenter with a high degree of diastereoselectivity.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.[1]

This workflow is illustrated in the diagram below.

Figure 1. Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Potential Applications of Chiral Diamine Auxiliaries

Chiral diamine auxiliaries are versatile and can be employed in a range of asymmetric transformations, including:

-

Asymmetric Alkylation: The enolates derived from amides or imides functionalized with a chiral diamine can be alkylated with high diastereoselectivity.

-

Asymmetric Aldol Reactions: Chiral diamine auxiliaries can control the stereochemical outcome of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy carbonyl compounds.

-

Asymmetric Diels-Alder Reactions: By attaching a chiral diamine to a dienophile, the facial selectivity of the cycloaddition can be controlled.

-

Asymmetric Conjugate Additions: Chiral diamine auxiliaries can direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.

Experimental Protocols

The following is a generalized, representative protocol for an asymmetric alkylation reaction using a hypothetical chiral diamine auxiliary. This protocol is intended as a starting point and would require optimization for a specific substrate and auxiliary, such as this compound.

Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative

This protocol outlines the three key stages: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.

Materials:

-

Chiral Diamine Auxiliary (e.g., this compound)

-

Acyl chloride or anhydride (e.g., propionyl chloride)

-

Triethylamine (Et3N) or other non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Reagents for cleavage (e.g., Lithium hydroxide (LiOH), Lithium borohydride (LiBH4))

-

Standard laboratory glassware and work-up reagents.

Step 1: Acylation of the Chiral Diamine Auxiliary

-

To a solution of the chiral diamine auxiliary (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Slowly add the acyl chloride (1.1 eq.) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acyl diamine adduct by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyl diamine adduct (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

-

Add the alkylating agent (1.2 eq.) to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

-

For recovery of the chiral carboxylic acid:

-

Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0-4.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.

-

Extract the desired carboxylic acid with an appropriate organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

-

-

For conversion to a chiral alcohol:

-

Dissolve the alkylated product (1.0 eq.) in anhydrous THF.

-

Add a reducing agent such as lithium borohydride (LiBH4) (2.0 eq.) and stir at room temperature.

-

Upon completion, carefully quench the reaction with water and perform a standard aqueous work-up to isolate the chiral alcohol. The chiral auxiliary can be recovered and purified.

-

Data Presentation

Due to the lack of published experimental data for this compound as a chiral auxiliary, a table of quantitative data cannot be provided. For a known and effective chiral auxiliary, such a table would typically be structured as follows to allow for easy comparison of results across different reactions.

Table 1: Representative Data for Asymmetric Reactions using a Chiral Auxiliary

| Entry | Reaction Type | Substrate | Reagent/Electrophile | Solvent | Temp (°C) | Yield (%) | d.r. or ee (%) |

| 1 | Alkylation | N-propionyl adduct | Benzyl bromide | THF | -78 | 95 | >98:2 d.r. |

| 2 | Alkylation | N-propionyl adduct | Methyl iodide | THF | -78 | 92 | >95:5 d.r. |

| 3 | Aldol Reaction | N-acetyl adduct | Benzaldehyde | DCM | -78 | 88 | >99:1 d.r. |

| 4 | Michael Add. | N-cinnamoyl adduct | Lithium dibenzylcuprate | THF | -78 | 90 | >97:3 d.r. |

d.r. = diastereomeric ratio; ee = enantiomeric excess.

Conclusion

While the specific chiral auxiliary this compound is not documented in the scientific literature for asymmetric synthesis, the principles and protocols outlined in these application notes provide a solid foundation for its investigation. The general workflows and methodologies for employing chiral diamines are well-established, and the provided protocols can be adapted for the systematic evaluation of this and other novel chiral auxiliaries. Successful application will depend on careful optimization of reaction conditions for each step of the synthesis. The development of new chiral auxiliaries remains a vibrant area of research, and systematic studies are essential to unlock their full potential in the synthesis of complex, enantioenriched molecules for the pharmaceutical and other industries.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 4. Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are prospective and intended for research and development purposes. N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is a novel chemical entity with limited currently available data in the public domain. The potential applications and experimental protocols described herein are based on the known biological activities of structurally related pyridinediamine and cyclohexyl-diamine derivatives and are provided as a guide for the investigation of this compound.

Introduction

The pyridinediamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, acetylcholinesterase inhibition, and antimicrobial effects. The unique structural features of this compound, combining a bulky cyclohexyl group and a flexible ethyl group on one of the exocyclic nitrogens of the pyridinediamine core, suggest its potential as a modulator of various biological targets. These notes provide a hypothetical framework for exploring its therapeutic potential, focusing on its possible role as a kinase inhibitor.

Potential Therapeutic Applications

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

-

Oncology: Many pyridinediamine derivatives have been investigated as inhibitors of protein kinases that are dysregulated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs).

-

Neurodegenerative Diseases: The pyridinediamine core is also found in compounds designed to inhibit cholinesterases, which is a therapeutic strategy for Alzheimer's disease.

-

Infectious Diseases: The pyridine ring is a common motif in antimicrobial agents, suggesting potential applications in developing new antibacterial or antifungal drugs.

Illustrative Quantitative Data

The following table presents hypothetical inhibitory activity data for this compound against a panel of protein kinases to illustrate how such data could be presented.

| Kinase Target | IC50 (nM) [Illustrative] | Assay Type |

| FLT3 | 50 | Luminescence-based Kinase Assay |

| JAK1 | 150 | TR-FRET Assay |

| JAK2 | 200 | TR-FRET Assay |

| JAK3 | 800 | TR-FRET Assay |

| VEGFR2 | 300 | ELISA-based Kinase Assay |

Experimental Protocols

Synthesis of this compound

This protocol outlines a potential synthetic route.

Materials:

-

2,3-Dichloropyridine

-

Cyclohexylamine

-

Ethylamine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Step 1: Monosubstitution. In a nitrogen-flushed round-bottom flask, dissolve 2,3-dichloropyridine in anhydrous toluene. Add cyclohexylamine, the palladium catalyst, and the ligand.

-

Add the strong base and heat the reaction mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-cyclohexylpyridin-3-amine.

-

Step 2: Disubstitution. In a sealed tube, dissolve the product from Step 1 in a suitable solvent. Add ethylamine, a palladium catalyst, a ligand, and a strong base.

-

Heat the mixture in the sealed tube. Monitor the reaction by TLC.

-

After completion, cool the reaction, and work it up as described in Step 3.

-

Purify the final product, this compound, by column chromatography.

-

Characterize the final compound by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is for determining the IC50 value of the compound against a target kinase (e.g., FLT3).

Materials:

-

Recombinant human FLT3 kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or DMSO (as a control).

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferation Assay

This protocol measures the effect of the compound on the proliferation of a cancer cell line.

Materials:

-

Human cancer cell line (e.g., a leukemia cell line expressing the target kinase)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Sterile, clear-bottom 96-well plates

-

Standard cell culture equipment (incubator, biosafety cabinet)

-

Plate reader for luminescence

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

Caption: General workflow for screening and validating a potential kinase inhibitor.

Application Notes and Protocols for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine Metal Complexes in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic activities of metal complexes incorporating the N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine ligand. Due to the limited availability of direct literature on this specific ligand, the following protocols and data are based on established methodologies for structurally similar pyridine-diamine and pyridine-diimine metal complexes. These notes serve as a starting point for exploring the catalytic potential of these novel complexes.

Introduction

Pyridine-based ligands bearing amino or imino functionalities have garnered significant interest in coordination chemistry and catalysis. The electronic properties and structural rigidity of the pyridine ring, combined with the versatile coordination of the diamine moiety, allow for the formation of stable and catalytically active metal complexes. The this compound ligand offers a chiral environment with a combination of steric bulk (cyclohexyl group) and flexibility (ethyl group), which can be advantageous in tuning the reactivity and selectivity of a metal catalyst.

This document outlines the synthesis of the ligand and its corresponding copper(II) and palladium(II) complexes, followed by detailed protocols for their potential application in catalytic aerobic alcohol oxidation and Suzuki-Miyaura cross-coupling reactions, respectively.

Application 1: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes bearing nitrogen-based ligands are well-known catalysts for a variety of oxidation reactions, including the aerobic oxidation of alcohols. The this compound ligand is expected to form a stable complex with copper(II), which can potentially catalyze the selective oxidation of primary alcohols to aldehydes under mild, aerobic conditions. The presence of a redox-active co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can significantly enhance the catalytic efficiency.

Expected Catalytic Performance

The following table summarizes the expected catalytic performance for the oxidation of benzyl alcohol to benzaldehyde, based on data from similar copper/diamine catalyst systems.

| Entry | Catalyst Loading (mol%) | Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 1.0 | Benzyl alcohol | Benzaldehyde | 24 | >95 | >99 |

| 2 | 0.5 | Benzyl alcohol | Benzaldehyde | 24 | 90 | >99 |

| 3 | 1.0 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 24 | >95 | >99 |

| 4 | 1.0 | Cinnamyl alcohol | Cinnamaldehyde | 24 | 85 | >99 |

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling